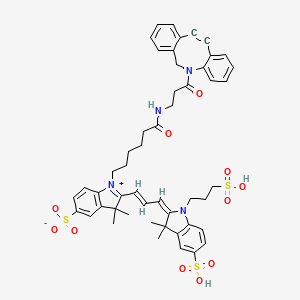
Sulfo-Cy3 DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy3 DBCO is a derivative of the Cyanine3 fluorophore, known for its pH insensitivity across a range of pH 4-10. It is an orange fluorescent dye with an excitation maximum of 555 nm and an emission maximum of 580 nm . This compound is widely used in various scientific applications due to its fast reaction kinetics and good stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cy3 DBCO is synthesized through a series of chemical reactions involving the Cyanine3 fluorophore and Dibenzocyclooctyne (DBCO). The DBCO group enables copper-free biocompatible click chemistry with fast reaction kinetics . The synthesis involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is a type of click chemistry .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same SPAAC reaction. The process ensures high purity and stability of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy3 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments .
Major Products Formed
The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing molecule .
Applications De Recherche Scientifique
Sulfo-Cy3 DBCO has a wide range of applications in scientific research:
Mécanisme D'action
Sulfo-Cy3 DBCO exerts its effects through the SPAAC reaction. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage . This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems . The sulfonate group on the Cyanine3 dye increases the compound’s water solubility, enhancing its usability in biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
ADIBO-Cy3: Another compound used in copper-free click chemistry.
Azadibenzocyclooctyne-Cy3: Similar in structure and function to Sulfo-Cy3 DBCO.
Dibenzocyclooctyne-Cy3: Shares the DBCO group and is used in similar applications.
Uniqueness
This compound is unique due to its combination of the Cyanine3 fluorophore and the DBCO group, which provides fast reaction kinetics and good stability. Its pH insensitivity and water solubility make it particularly suitable for a wide range of applications in biological systems .
Propriétés
Formule moléculaire |
C50H54N4O11S3 |
|---|---|
Poids moléculaire |
983.2 g/mol |
Nom IUPAC |
1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) |
Clé InChI |
ALLGTQOHAQKUOH-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


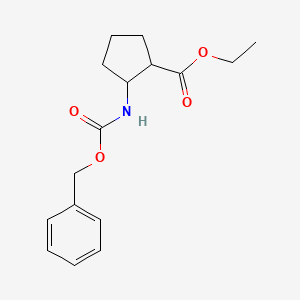
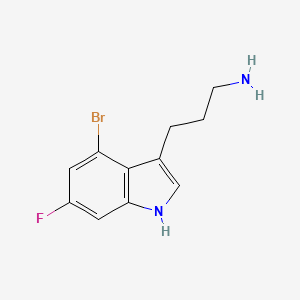
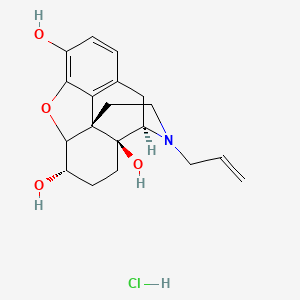
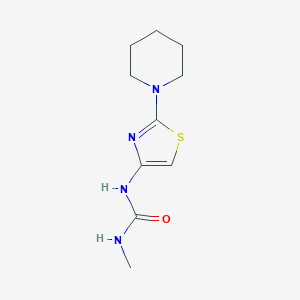
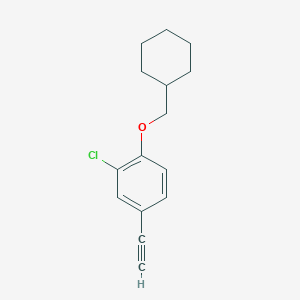
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
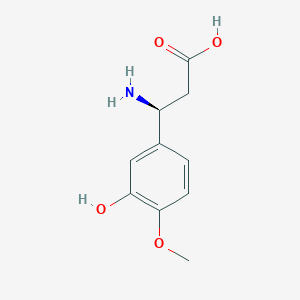
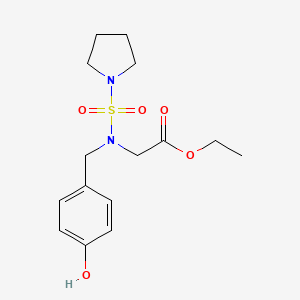
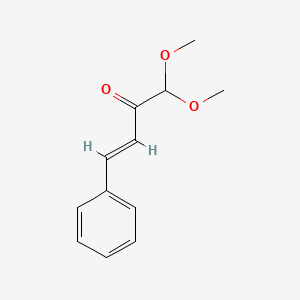
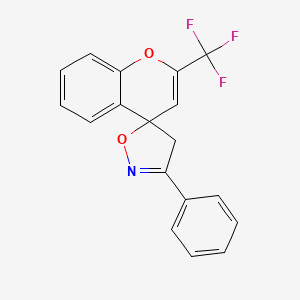
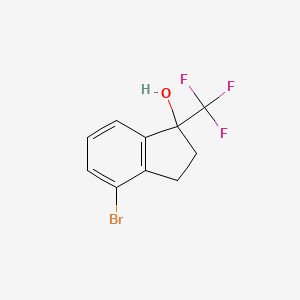
![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)
